5-Methyl-2-(3-thienyl)oxazole-4-carboxylic Acid

Description

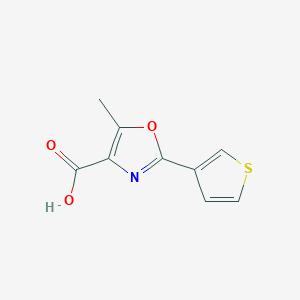

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a 3-thienyl (thiophene-3-yl) group at position 2, and a carboxylic acid moiety at position 4. This structure combines the electron-rich thiophene ring with the polar oxazole and carboxylic acid groups, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves hydrolysis of ester precursors under basic conditions (e.g., LiOH or NaOH) .

Properties

Molecular Formula |

C9H7NO3S |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

5-methyl-2-thiophen-3-yl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12) |

InChI Key |

MRGSINMKGWNQES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CSC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Strategy Using Tosylmethyl Amide Intermediates

A notable approach involves the preparation of oxazoles via cycloaddition reactions starting from tosylmethyl amide intermediates. This method, documented in the literature, proceeds as follows:

- Step 1: Synthesis of tosylmethyl amide intermediate through multi-step reactions from appropriate precursors.

- Step 2: Dehydration of the tosylmethyl amide in the presence of electron-deficient aldehydes (R-CHO) to yield oxazolines.

- Step 3: Base treatment and deprotection to liberate the oxazole ring system.

This method is effective for electron-deficient aldehydes but less suitable for electron-rich aldehydes such as those bearing thiophene rings due to ring instability during cyclization. The free acid form is typically obtained by alkaline hydrolysis followed by acidification and isolation (e.g., stirring with aqueous sodium hydroxide in tetrahydrofuran at 50 °C for 2 hours, then acidifying).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)

Another advanced method involves palladium-catalyzed cross-coupling reactions, which allow for the formation of 2,4,5-trisubstituted oxazoles with high regioselectivity and yields. The key steps include:

- Preparation of halogenated oxazole intermediates.

- Coupling with thiophene boronic acid derivatives under Pd catalysis with ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bases like potassium phosphate in toluene at elevated temperatures (e.g., 110 °C for 6 hours).

- Purification by column chromatography yields the desired 5-methyl-2-(3-thienyl)oxazole derivatives in moderate to good yields (around 60-70%).

This method is versatile and allows for the incorporation of thiophene rings at the 2-position of the oxazole ring, making it highly relevant for the target compound.

Hydrolysis of Ester Precursors to Carboxylic Acid

The carboxylic acid functionality at position 4 is often introduced via hydrolysis of ester precursors:

- The ester form of the oxazole is subjected to hydrolysis using aqueous alkali metal hydroxides such as sodium hydroxide or lithium hydroxide.

- Typical solvents include alcoholic solvents (ethanol, methanol) or mixtures with acetone or acetonitrile.

- The reaction temperature ranges from 0 °C up to the solvent boiling point, with 40–70 °C being preferred for efficient hydrolysis.

- Hydrolysis times vary from 1 to 24 hours until completion.

- The acid is then isolated by acidifying the reaction mixture and extracting the product.

This method is standard for converting ester intermediates into the free acid form of this compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition via Tosylmethyl Amide | Tosylmethyl amide intermediate, electron-deficient aldehydes, base treatment, THF/NaOH hydrolysis | 45-70 | Good for electron-deficient substrates; straightforward hydrolysis step | Not suitable for electron-rich aldehydes like thiophene; multi-step intermediate synthesis |

| Pd-Catalyzed Cross-Coupling (Suzuki) | Halogenated oxazole, thiophene boronic acid, PdCl2(dppf), K3PO4, toluene, 110 °C, 6 h | 60-70 | High regioselectivity, versatile for thiophene substitution | Requires Pd catalyst and ligands; moderate reaction time and temperature |

| Ester Hydrolysis to Acid | Aqueous NaOH or LiOH, alcoholic solvents, 40-70 °C, 1-24 h | Quantitative (near 100%) | Simple, high-yielding acid formation step | Requires prior ester synthesis; reaction time variable |

Detailed Reaction Conditions and Notes

Cycloaddition Method: The tosylmethyl amide intermediate is prepared over six steps from suitable precursors. Dehydration with electron-deficient aldehydes yields oxazolines, which upon base treatment and deprotection give oxazoles. The free acid is liberated by alkaline hydrolysis in tetrahydrofuran and aqueous sodium hydroxide at 50 °C for 2 hours, followed by acidification.

Pd-Catalyzed Coupling: The reaction mixture includes halogenated oxazole, thiophene boronic acid, PdCl2(dppf) as catalyst, potassium phosphate as base, and lithium chloride as additive in toluene. The mixture is stirred at 110 °C for 6 hours under nitrogen atmosphere. Post-reaction workup involves filtration through Celite and chromatographic purification.

Hydrolysis: The ester intermediate is dissolved in ethanol or methanol, treated with aqueous sodium or lithium hydroxide, and heated between 40 and 70 °C for up to 24 hours. The reaction progress is monitored until completion, followed by acidification to isolate the carboxylic acid.

Summary and Recommendations

The preparation of this compound is best approached by combining palladium-catalyzed cross-coupling to install the thiophene substituent at position 2 on a suitably functionalized oxazole intermediate, followed by hydrolysis of the ester to the carboxylic acid. The cycloaddition method, while useful for certain substrates, is less suitable for electron-rich thiophene aldehydes.

For optimal yields and purity:

- Employ Suzuki-Miyaura coupling with PdCl2(dppf) catalyst and K3PO4 base in toluene at 110 °C for 6 hours.

- Use lithium hydroxide in ethanol or methanol at 40–70 °C for ester hydrolysis, ensuring complete conversion to the acid.

- Purify intermediates and final products by column chromatography and recrystallization as needed.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the oxazole ring.

Scientific Research Applications

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown antimicrobial and cytotoxic activities.

Industry: Used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can bind to DNA and proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares key structural analogs, focusing on substituents, heterocycle variations, and biological activities:

Key Observations

- Heterocycle Impact : Replacing oxazole with isoxazole () or thiazole () modifies electronic properties and bioavailability. Isoxazole’s oxygen-nitrogen arrangement may reduce metabolic stability compared to oxazole .

- Substituent Position : The 3-thienyl group in the target compound vs. 2-thienyl () affects dipole interactions. Thiophene-3-yl may enhance π-stacking in biological targets compared to phenyl analogs .

- Biological Activity : Phenyl-substituted oxazoles () show platelet aggregation inhibition, suggesting the thienyl analog (target compound) may exhibit similar or enhanced activity due to thiophene’s aromaticity .

Physicochemical and Pharmacological Properties

- Melting Points : Related compounds, such as 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, exhibit melting points of 166–167°C, suggesting similar crystalline stability for the target compound .

- Solubility : Thiophene-containing analogs may have improved aqueous solubility compared to phenyl derivatives due to sulfur’s polarizability .

Biological Activity

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₉H₇N₁O₃S

- Molecular Weight : Approximately 209.22 g/mol

- Functional Groups : Contains an oxazole ring, a methyl group, and a thienyl substituent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and similar efficacy against other bacterial strains .

- Antifungal Activity : Preliminary studies suggest antifungal properties, with activity noted against Candida albicans and other fungal pathogens. The MIC values ranged from 16.69 to 78.23 µM for various strains .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for its potential therapeutic applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, although detailed pathways remain to be fully elucidated.

This compound acts through several biochemical pathways:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes associated with inflammation and microbial resistance. This interaction is vital for its antimicrobial and anti-inflammatory effects.

- Receptor Binding : The compound may bind to various biological receptors, influencing cellular signaling pathways involved in immune responses and inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0098 |

These findings support the compound's potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In another study focusing on anti-inflammatory effects, the compound was tested in vitro for its ability to reduce cytokine production in macrophage cells stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential use in inflammatory disorders.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic Acid?

A common approach involves cyclocondensation of a thiophene carbonyl precursor with a methyl-oxazole intermediate. For example, refluxing 3-thienyl carbonyl derivatives with sodium acetate in acetic acid facilitates cyclization, followed by recrystallization from DMF/acetic acid mixtures to achieve high purity . Alternative routes may employ microwave-assisted synthesis to reduce reaction times.

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Identifies oxazole ring protons (δ 7.5–8.5 ppm) and thienyl substituents (distinct coupling patterns).

- FT-IR : Confirms carboxylic acid O-H (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (MW: 209.22 g/mol) via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous oxazole derivatives .

Q. What are the stability and storage recommendations for this compound?

Store in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazole ring or carboxylic acid group. Stability tests indicate degradation at pH < 2 or > 12 and temperatures > 80°C .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Stoichiometric Control : Use a 1.1:1 molar ratio of aldehyde to thiazolidinone to drive cyclization .

- Catalysis : Explore Pd-catalyzed cross-coupling to introduce the 3-thienyl group efficiently.

- In Situ Monitoring : Employ HPLC or TLC to terminate reactions at peak product concentration .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to protic media .

Q. How should researchers resolve contradictions in reactivity data across different studies?

Contradictions often arise from solvent polarity, trace impurities, or reaction atmosphere. For example:

- Nucleophilic Substitutions : Perform control experiments in anhydrous DMF vs. acetic acid to assess solvent-driven pathways .

- Oxidative Byproducts : Use inert atmospheres (e.g., N₂) to suppress unwanted oxidation of the thienyl group .

- DFT Calculations : Model electron density maps to predict regioselectivity in electrophilic substitutions .

Q. What computational strategies predict the compound’s bioactivity?

- Molecular Docking : Screen against targets like COX-2 or kinases to estimate binding affinities.

- QSAR Models : Utilize descriptors (e.g., logP, HOMO/LUMO energies) to correlate structural features with activity .

- MD Simulations : Assess ligand-protein complex stability over 100-ns trajectories to prioritize in vitro testing .

Methodological Considerations

Q. How to functionalize the oxazole ring for derivative synthesis?

- Amide Formation : React the carboxylic acid with amines (e.g., EDC/HOBt activation) to generate bioactive analogs .

- Electrophilic Aromatic Substitution : Introduce halogens or nitro groups at the oxazole C5 position using HNO₃/H₂SO₄ .

- Cross-Coupling : Employ Suzuki-Miyaura reactions to append aryl/heteroaryl groups to the thienyl moiety .

Q. What analytical workflows validate purity in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.